molecular formula C19H15N3O3 B11565561 2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11565561
M. Wt: 333.3 g/mol
InChI Key: SLHCDGKFMUPIJN-DEDYPNTBSA-N
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Description

2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring and a nitrophenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(naphthalen-1-yl)acetohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of enzymes or proteins essential for the survival of microorganisms or cancer cells. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yl)acetohydrazide
  • 2-(naphthalen-1-yl)acetonitrile
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

2-(naphthalen-1-yl)-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H15N3O3/c23-19(12-16-6-3-5-15-4-1-2-7-18(15)16)21-20-13-14-8-10-17(11-9-14)22(24)25/h1-11,13H,12H2,(H,21,23)/b20-13+

InChI Key

SLHCDGKFMUPIJN-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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